

# An In-depth Technical Guide to the Physicochemical Properties of Quinine Gluconate

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## Compound of Interest

Compound Name: Quinine gluconate

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## Abstract

**Quinine Gluconate**, the gluconate salt of the cinchona alkaloid quinine, is a vital active pharmaceutical ingredient (API) with applications in the treatment of malaria and certain cardiac arrhythmias. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Quinine Gluconate**, detailed experimental protocols for their determination, and visual representations of relevant pathways and workflows. All quantitative data is presented in structured tables for clarity and comparative analysis.

## Chemical and Physical Properties

**Quinine Gluconate** is comprised of the active moiety, quinine, and gluconic acid.<sup>[1]</sup> Quinine is a diastereomer of quinidine, another cinchona alkaloid.<sup>[2][3]</sup> The gluconate salt form enhances the water solubility of quinine.<sup>[3]</sup>

## Chemical Structure and Identity

- IUPAC Name: (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid<sup>[1]</sup>

- CAS Number: 7054-25-3[4]
- Molecular Formula: C<sub>26</sub>H<sub>36</sub>N<sub>2</sub>O<sub>9</sub>[1]
- Synonyms: Quinidine gluconate, Duraquin, Quinaglute, Gluquinatate[1]

Table 1: Molecular and Chemical Identity of **Quinine Gluconate**

Property	Value	Reference(s)
Molecular Formula	C <sub>26</sub> H <sub>36</sub> N <sub>2</sub> O <sub>9</sub>	[1]
Molecular Weight	520.57 g/mol	[4]
IUPAC Name	(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid	[1]
CAS Number	7054-25-3	[4]

## Physical Properties

The physical properties of **Quinine Gluconate** are critical for its handling, formulation, and bioavailability. It is typically a white, crystalline powder.

Table 2: Physicochemical Properties of **Quinine Gluconate**

Property	Value	Reference(s)
Melting Point	175-176 °C	
Solubility	Freely soluble in water	
pKa (of Quinine)	pK <sub>1</sub> : 5.07, pK <sub>2</sub> : 9.7	
Optical Rotation	Dextrorotatory	[5]

## Experimental Protocols

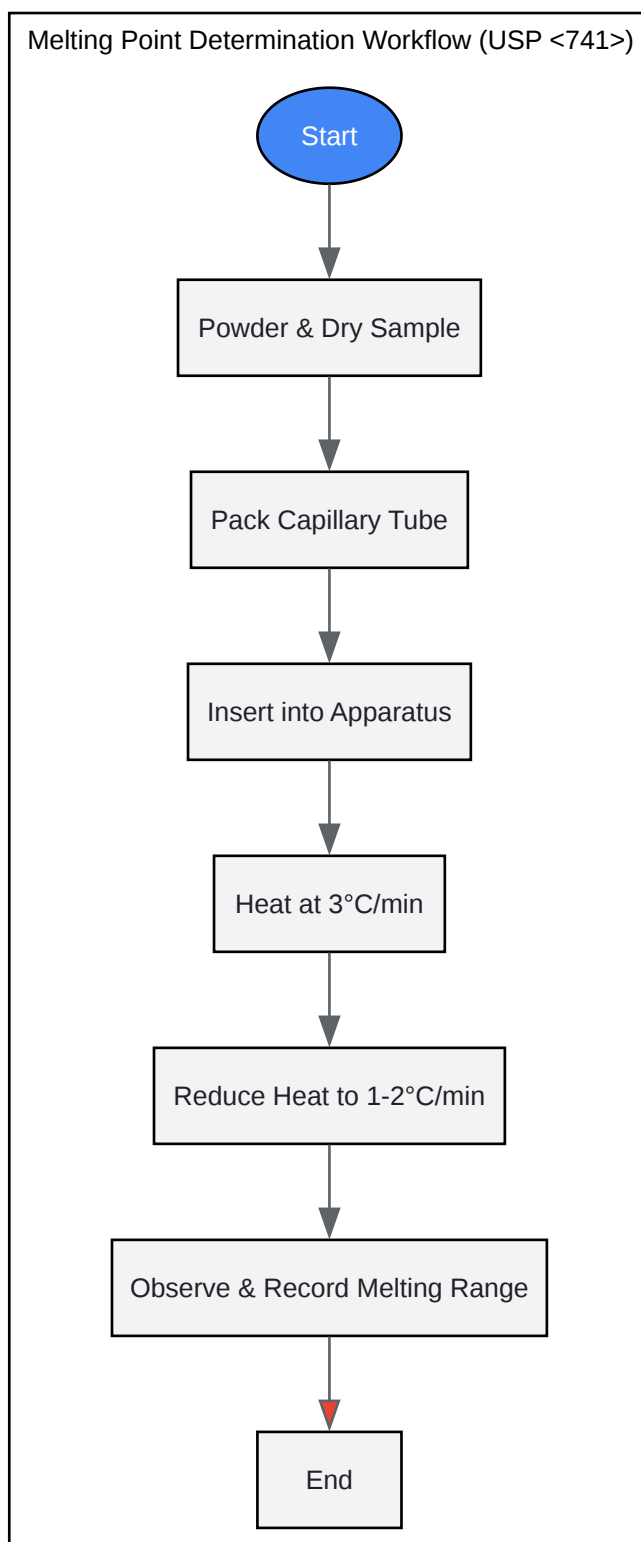
Accurate determination of physicochemical properties requires standardized and validated methodologies. The following sections detail common experimental protocols.

### Melting Point Determination (Capillary Method - USP <741>)

The melting point is a key indicator of purity. The USP <741> Class Ia method is a standard procedure.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- **Sample Preparation:** The sample is finely powdered and dried in a vacuum desiccator over silica gel for 24 hours.[\[6\]](#)
- **Capillary Tube Loading:** The dry powder is packed into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[\[6\]](#)
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating and Observation:** The apparatus is heated at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[\[9\]](#)
- **Data Recording:** The melting range is recorded from the temperature at which the substance begins to collapse or liquefy to the temperature at which it is completely liquid.[\[6\]](#) For highly pure substances, this transition may be nearly instantaneous.



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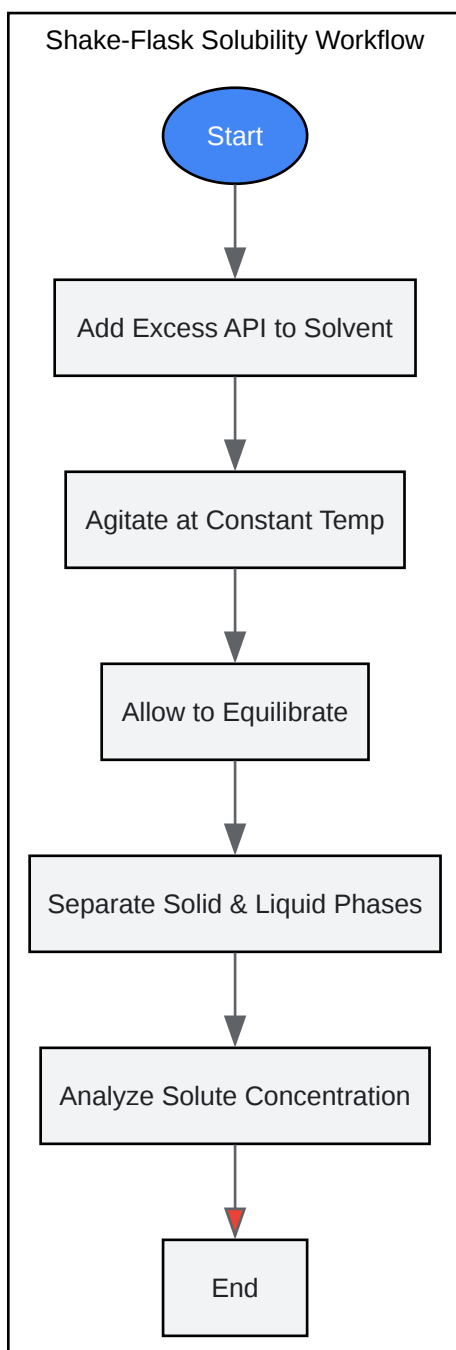
Caption: Workflow for melting point determination.

## Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.  
[\[10\]](#)[\[11\]](#)

Methodology:

- Preparation: An excess amount of the API is added to a known volume of the solvent (e.g., purified water, buffers of various pH) in a stoppered flask.[\[11\]](#)
- Equilibration: The flask is agitated in a mechanical shaker or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (often 24-72 hours) to ensure equilibrium is reached.[\[10\]](#)[\[12\]](#)
- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration through a non-adsorptive filter.[\[10\]](#)
- Quantification: The concentration of the dissolved API in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[12\]](#)
- Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).



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Caption: Workflow for shake-flask solubility determination.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and reliable method for determining the acid dissociation constant (pKa) of ionizable compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- **Solution Preparation:** A precise amount of the API is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration.[\[14\]](#)[\[16\]](#)
- **Apparatus Setup:** The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[\[14\]](#) The system is purged with an inert gas like nitrogen to prevent interference from atmospheric CO<sub>2</sub>.[\[14\]](#)
- **Titration:** A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.[\[14\]](#)
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[\[15\]](#)

## Optical Rotation Determination (Polarimetry)

Optical rotation is a critical property for chiral molecules like quinine, confirming the identity of the stereoisomer.[\[17\]](#)[\[18\]](#)

Methodology:

- **Solution Preparation:** A solution of the sample is prepared at a known concentration in a suitable solvent.
- **Instrument Calibration:** The polarimeter is calibrated using a blank (the pure solvent).[\[19\]](#)
- **Measurement:** The sample solution is placed in a polarimeter cell of a known path length.[\[19\]](#)
- **Observation:** Plane-polarized light is passed through the solution, and the angle of rotation of the light is measured by the instrument's analyzer.[\[19\]](#)[\[20\]](#)

- Calculation of Specific Rotation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * c)$  where  $\alpha$  is the observed rotation,  $l$  is the path length in decimeters, and  $c$  is the concentration in g/mL.[19]

## Purity and Related Substances (HPLC and TLC)

Chromatographic techniques are essential for assessing the purity of **Quinine Gluconate** and quantifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC): A typical reversed-phase HPLC method involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[21][22] Detection is commonly performed using a UV detector.[23] The method should be validated for specificity, linearity, accuracy, precision, and robustness.[21]

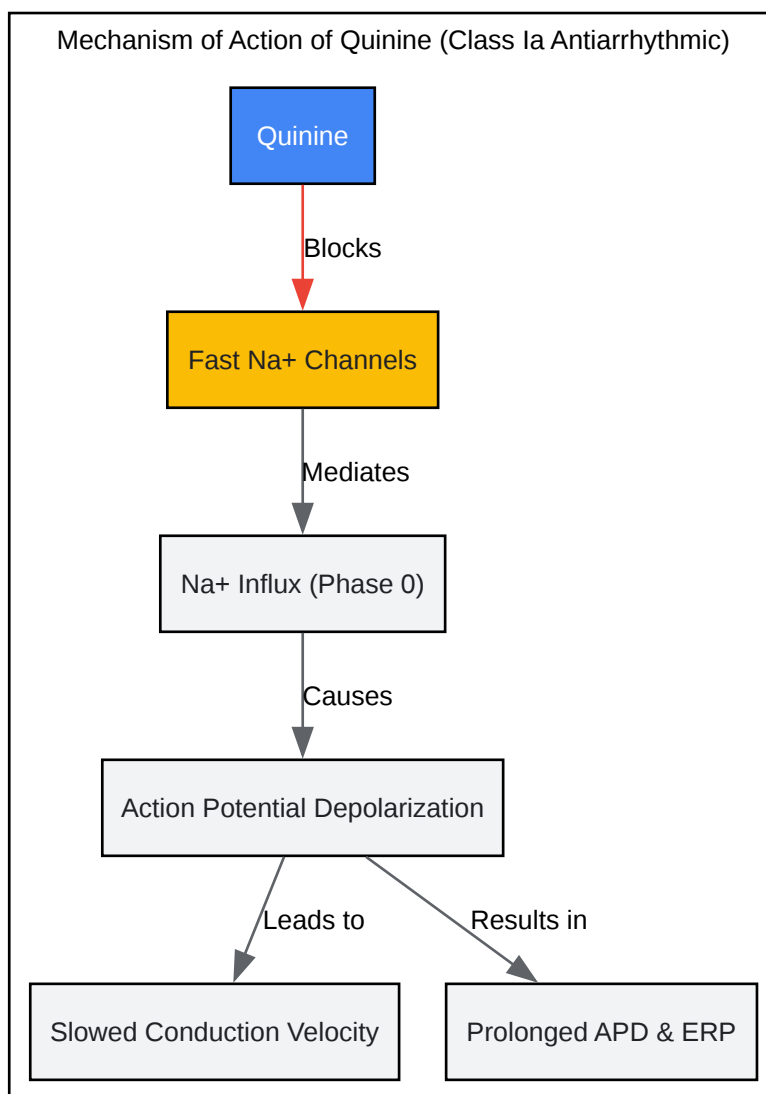
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method used for the identification and semi-quantitative estimation of impurities.[24][25] A sample solution is spotted on a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase.[26] The separated spots are visualized under UV light, and their retention factor (Rf) values are compared with those of reference standards.[24]

## Signaling Pathway and Logical Relationships

### Mechanism of Action as a Class Ia Antiarrhythmic Agent

Quinine (as the active moiety of **Quinine Gluconate**) is classified as a Class Ia antiarrhythmic agent.[27] Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes.[28][29]

This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, which in turn slows conduction velocity.[29] Additionally, Class Ia agents prolong the action potential duration and the effective refractory period.[30]

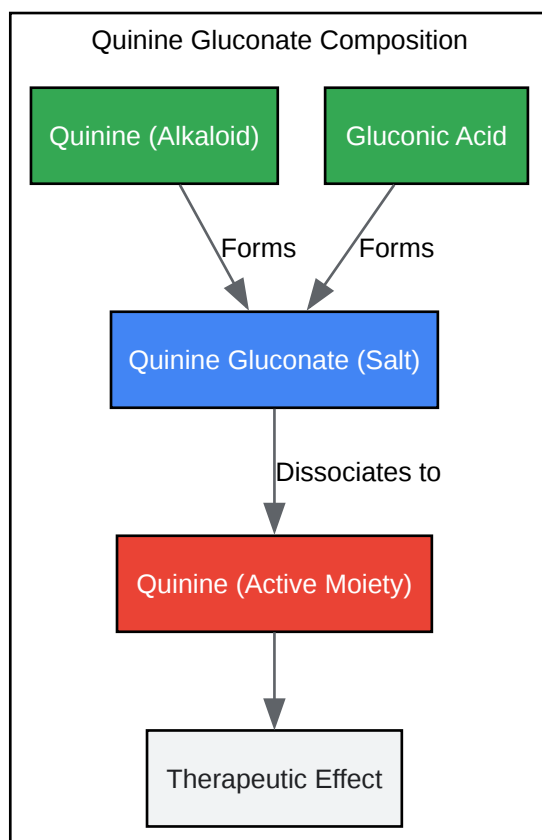


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Caption: Signaling pathway of Quinine's antiarrhythmic effect.

## Relationship between Quinine, its Salt, and Active Moiety

It is crucial to understand the relationship between the parent alkaloid, its salt form, and the active component responsible for the therapeutic effect.



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Caption: Relationship between Quinine forms.

## Conclusion

The physicochemical properties of **Quinine Gluconate** are integral to its quality, stability, and performance as a pharmaceutical agent. The data and experimental protocols outlined in this guide serve as a valuable resource for professionals in drug development and research. Adherence to standardized methodologies is essential for obtaining accurate and reproducible results, ultimately ensuring the delivery of safe and effective medicines.

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